molecular formula C19H18FN3O3S B2819805 N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034432-91-0

N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2819805
M. Wt: 387.43
InChI Key: GBCAQQKVJMOWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Bipyridine derivatives, such as the compound , typically have a structure based on two pyridine rings . The exact molecular structure of this specific compound would require more detailed information or computational modeling to determine.

Scientific Research Applications

Asymmetric Synthesis and Molecular Interactions

  • Asymmetric Synthesis and Electrophilic Fluorination

    A study highlighted the asymmetric synthesis of enantiomerically pure compounds via electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI), demonstrating the versatility of NFSI in stereocontrolled synthesis (Yamamoto et al., 2011).

  • Copper-Mediated Reactions

    Copper-mediated C-H amination and the use of NFSI as an amino source in organic synthesis were explored, showing broad substrate scope and functional group tolerance. Such reactions are vital for constructing complex nitrogen-containing molecules (Lu et al., 2018).

  • Mechanism of Fluorination Reactions

    NFSI's role in promoting diamination and carboamination reactions was studied, revealing divergent reactivity based on the choice of catalyst and experimental conditions. This insight is crucial for developing new synthetic methodologies (Sibbald et al., 2009).

Molecular Simulation and Binding Studies

  • Molecular Dynamics Simulation: Research on the corrosion inhibition properties of certain derivatives for iron protection used quantum chemical calculations and molecular dynamics simulations. These studies help understand the molecular basis of corrosion protection mechanisms (Kaya et al., 2016).

Therapeutic Potential and Biological Activity

  • Anticancer Activity

    The synthesis and evaluation of novel compounds for anticancer activity revealed potential therapeutic uses. Such studies contribute to the discovery of new anticancer agents, highlighting the significance of structural modifications to enhance biological activity (Tsai et al., 2016).

  • Antitumor Activity and Molecular Docking

    Sulfonamide derivatives were synthesized and assessed for their antitumor activity, using molecular docking to explore their potential as protein tyrosine kinase (PTK) inhibitors. This approach aids in understanding the molecular interactions underlying their antitumor effects (Kamel et al., 2010).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAQQKVJMOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.